molecular formula C12H13N5O4 B2549899 (1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid CAS No. 878421-36-4

(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid

Cat. No.: B2549899
CAS No.: 878421-36-4
M. Wt: 291.267
InChI Key: HHFKWEQNRICJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomimetic Oxidation Systems

A study by Leduc et al. (1988) employed a system using manganese tetraphenylporphyrin chloride and imidazole as catalysts, with acetic acid as a proton donor, to activate dioxygen for the epoxidation of alkenes and oxidation of alkanes into alcohols and ketones. This biomimetic electrochemical system demonstrated good yields and rates of reaction, showcasing the potential utility of imidazole derivatives in synthetic chemistry applications (Leduc, P., Battioni, P., Bartoli, J., & Mansuy, D., 1988).

Green Chemistry and Catalysis

Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as an efficient, recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. Highlighting its water solubility and easy separation from products, this study underlines the significance of imidazole derivatives in promoting sustainable chemical processes (Nazari, S., Keshavarz, M., Karami, B., Iravani, N., & Vafaee-nezhad, M., 2014).

Synthesis of Complex Molecules

Research by Wu et al. (2013) found tetrazole-1-acetic acid, a compound with a similar functional group to imidazole derivatives, to be an effective ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides. This work provides insight into the potential of imidazole-related compounds in facilitating complex organic synthesis through mild conditions (Wu, F., Liu, P., Ma, X., Xie, J., & Dai, B., 2013).

Novel Ionic Liquids and Catalysis

Zolfigol et al. (2013) designed an ionic liquid based on 1,3-disulfonic acid imidazolium hydrogen sulfate for catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This study exemplifies the innovative use of imidazole frameworks in creating dual hydrogen-bond donor catalysts for efficient, solvent-free chemical synthesis (Zolfigol, M., Khazaei, A., Moosavi-Zare, A. R., Zare, A., Asgari, Z., Khakyzadeh, V., & Hasaninejad, A., 2013).

Antibacterial Properties

Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing the antibacterial activity of these compounds against a variety of bacteria. This research highlights the potential medicinal applications of imidazole and purine derivatives in developing new antimicrobial agents (Sharma, P., Sharma, S., & Rane, N., 2004).

Properties

IUPAC Name

2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-4-17-8-9(13-11(17)16(6)5-7(18)19)14(2)12(21)15(3)10(8)20/h4H,5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFKWEQNRICJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.